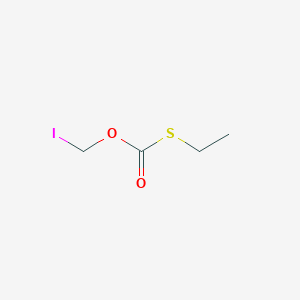
S-Ethyl O-(iodomethyl) carbonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“S-Ethyl O-(iodomethyl) carbonothioate” is a chemical compound with the molecular formula C4H7IO2S . It is also known as Etrimphos or Padan. This compound is primarily used as an insecticide and acaricide.
Molecular Structure Analysis
The molecular structure of “S-Ethyl O-(iodomethyl) carbonothioate” consists of 8 atoms and 7 bonds . The average mass of the molecule is 246.067 Da, and the monoisotopic mass is 245.921127 Da .Physical And Chemical Properties Analysis
“S-Ethyl O-(iodomethyl) carbonothioate” has a predicted density of 1.880±0.06 g/cm3 and a predicted boiling point of 233.2±42.0 °C .科学的研究の応用
Synthetic Chemistry Applications
Carbonothioates, including S-ethyl derivatives and their functionalized forms, are key intermediates in synthetic chemistry for constructing complex molecules. For instance, the pyrolytic preparation of carbonothioic O,O-acid (monothiocarbonic acid) explores the use of carbonothioates in generating experimentally unreported molecules with potential atmospheric and biochemical relevance (Niedek, Wagner, & Schreiner, 2017). Similarly, the development of new fluorinated reagents based on O-ethyl S-(1,2,2,2-tetrafluoroethyl) carbonodithioate highlights the role of these compounds in introducing fluorinated motifs onto olefinic substrates, showcasing their utility in medicinal chemistry and material science (Clemente-Tejeda & Zard, 2015).
Environmental and Material Science
Research on the decomposition of adsorbed organophosphorus compounds on activated carbons, including studies on compounds structurally related to carbonothioates, demonstrates the environmental applications of these materials in degrading toxic substances through adsorption and catalytic processes (Columbus et al., 2006). Furthermore, the use of carbonothioates in the synthesis of activated carbons from biological materials for applications like dye removal from wastewater indicates their role in developing sustainable materials for environmental remediation (El-Shafey et al., 2016).
Potential Mechanistic Insights
Studies on the reactivity and mechanistic pathways of carbonothioates, such as the oxidative detoxification of phosphonothiolates, offer valuable insights into the behavior of these compounds under various conditions, which is crucial for designing new reactions and understanding their environmental fate (Yang et al., 1990). Additionally, the exploration of ion-molecule reactions and perhydrolysis processes involving phosphonothioates provides a deeper understanding of their potential bioactivation and detoxification pathways, relevant to both synthetic applications and toxicology studies (McAnoy et al., 2009).
Safety and Hazards
“S-Ethyl O-(iodomethyl) carbonothioate” is classified as a dangerous substance. It has hazard statements H302, H312, H332, H335, and H314 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and causes severe skin burns and eye damage .
特性
IUPAC Name |
iodomethyl ethylsulfanylformate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2S/c1-2-8-4(6)7-3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAPTGWIXFPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)OCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethylsulfanyl)(iodomethoxy)methanone | |
CAS RN |
133217-42-2 |
Source


|
| Record name | (ethylsulfanyl)(iodomethoxy)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2777763.png)


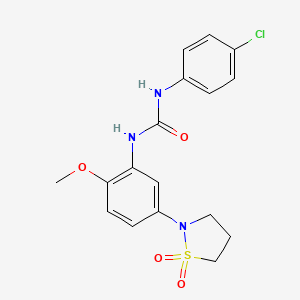

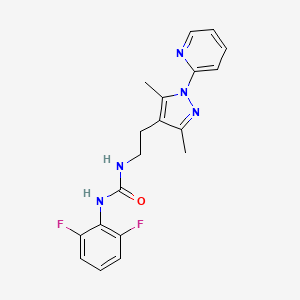
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2777774.png)
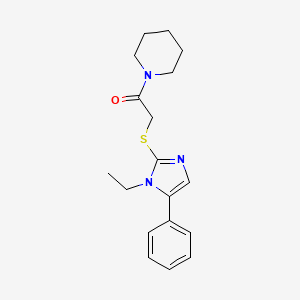

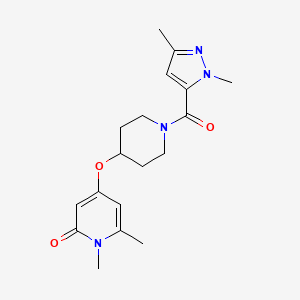
![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde](/img/structure/B2777780.png)

![6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777785.png)